

Technical Guide: Physical Properties of (R)-(+)-1-Phenyl-1-propanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(+)-1-Phenyl-1-propanol

Cat. No.: B144640

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-1-Phenyl-1-propanol is a chiral aromatic alcohol that serves as a valuable building block in asymmetric synthesis. Its specific stereochemistry makes it a crucial intermediate in the production of various pharmaceuticals and fine chemicals. A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in process design, quality control, and formulation. This technical guide provides a comprehensive overview of the key physical properties of **(R)-(+)-1-Phenyl-1-propanol**, along with detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of **(R)-(+)-1-Phenyl-1-propanol** are summarized in the table below. These values have been compiled from various chemical suppliers and databases.

Property	Value
Molecular Formula	C ₉ H ₁₂ O
Molecular Weight	136.19 g/mol [1] [2]
Appearance	Colorless to light yellow liquid [3]
Boiling Point	218-220 °C (at atmospheric pressure) [1] [3] [4]
Density	0.993 g/mL at 20 °C [1] [2] [3]
Refractive Index (n ²⁰ /D)	1.5196 [1] [3] [4]
Specific Optical Rotation ([α] ²⁰ /D)	+48° (c = 2.25 in hexane) [1] [3] [4]
CAS Number	1565-74-8 [1] [2] [3]

Experimental Protocols

This section details the methodologies for determining the key physical properties of **(R)-(+)-1-Phenyl-1-propanol**.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a convenient technique for determining the boiling point of a small amount of liquid.

Apparatus:

- Thiele tube
- Thermometer (calibrated)
- Capillary tube (sealed at one end)
- Small test tube
- Heating oil (e.g., mineral oil)

- Bunsen burner or heating mantle
- Stand and clamps

Procedure:

- A small amount of **(R)-(+)-1-Phenyl-1-propanol** is placed into the small test tube.
- The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.
- The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is clamped and immersed in the Thiele tube containing heating oil, ensuring the oil level is above the sample level.
- The side arm of the Thiele tube is gently heated.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Heating is continued until a steady stream of bubbles is observed.
- The heat source is then removed.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer (or density bottle) allows for the precise measurement of the volume of a liquid.

Apparatus:

- Pycnometer (calibrated)
- Analytical balance

- Thermometer
- **(R)-(+)-1-Phenyl-1-propanol** sample
- Distilled water

Procedure:

- The empty, clean, and dry pycnometer is accurately weighed on the analytical balance (m_1).
- The pycnometer is filled with distilled water and placed in a constant temperature bath at 20°C until it reaches thermal equilibrium. The volume of the pycnometer is known from calibration.
- The pycnometer is carefully dried on the outside and weighed again (m_2). The mass of the water is $m_2 - m_1$.
- The pycnometer is emptied, cleaned, and thoroughly dried.
- The pycnometer is then filled with **(R)-(+)-1-Phenyl-1-propanol** and allowed to equilibrate to 20°C in the constant temperature bath.
- The outside of the pycnometer is dried, and it is weighed once more (m_3). The mass of the sample is $m_3 - m_1$.
- The density of the sample is calculated using the formula: Density = (mass of sample) / (volume of pycnometer)

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.

Apparatus:

- Abbe refractometer
- Constant temperature water bath (set to 20°C)

- **(R)-(+)-1-Phenyl-1-propanol** sample
- Dropper
- Lens paper and ethanol for cleaning

Procedure:

- The prisms of the Abbe refractometer are cleaned with ethanol and lens paper.
- The refractometer is calibrated using a standard liquid with a known refractive index.
- A few drops of the **(R)-(+)-1-Phenyl-1-propanol** sample are placed on the surface of the lower prism using a clean dropper.
- The prisms are closed and locked.
- Water from the constant temperature bath is circulated through the prisms to maintain a temperature of 20°C.
- While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark region.
- The compensator knob is adjusted to eliminate any color fringes and to obtain a sharp borderline.
- The adjustment knob is used to center the borderline on the crosshairs.
- The refractive index is read from the scale.

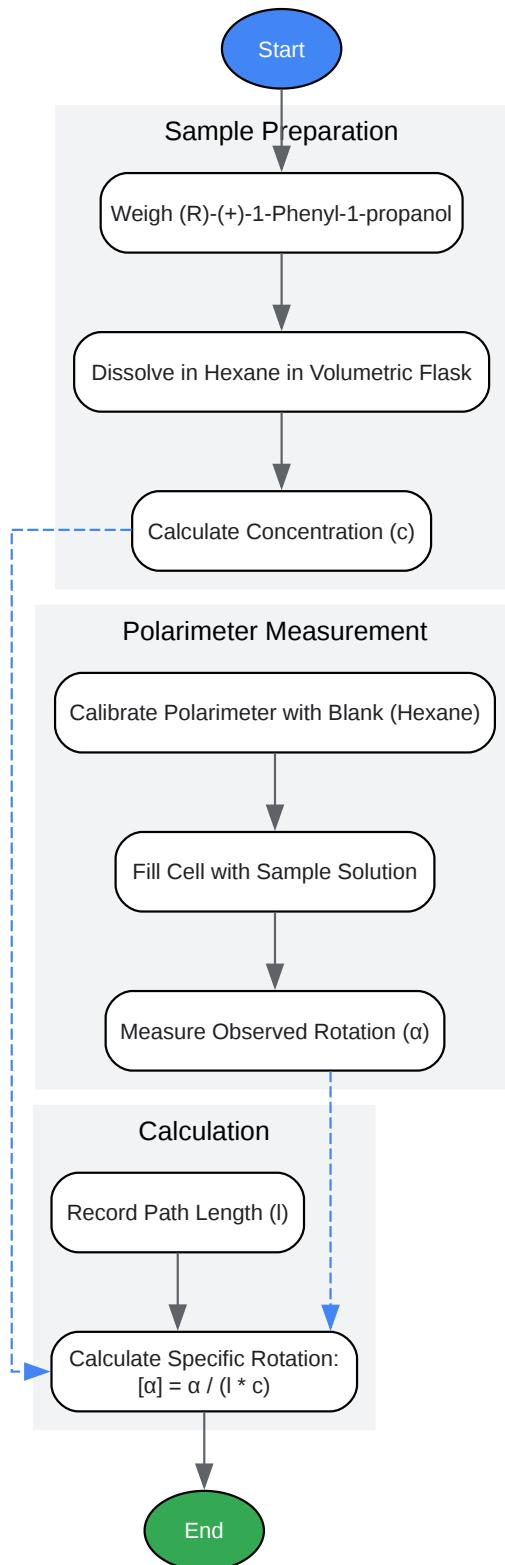
Determination of Specific Optical Rotation (Polarimetry)

Chiral molecules, such as **(R)-(+)-1-Phenyl-1-propanol**, rotate the plane of polarized light. The specific rotation is a standardized measure of this rotation.

Apparatus:

- Polarimeter

- Polarimeter cell (1 dm)
- Sodium lamp (D-line, 589 nm)
- Volumetric flask
- Analytical balance
- Hexane (spectroscopic grade)
- **(R)-(+)-1-Phenyl-1-propanol** sample


Procedure:

- A solution of **(R)-(+)-1-Phenyl-1-propanol** is prepared by accurately weighing a known mass of the compound and dissolving it in a known volume of hexane in a volumetric flask. A typical concentration is 2.25 g/100 mL.
- The polarimeter is switched on and allowed to warm up.
- The polarimeter cell is filled with pure hexane (the blank), ensuring no air bubbles are present, and a reading is taken to zero the instrument.
- The cell is then rinsed and filled with the prepared solution of **(R)-(+)-1-Phenyl-1-propanol**.
- The observed rotation (α) of the solution is measured.
- The specific rotation ($[\alpha]$) is calculated using the following formula: $[\alpha] = \alpha / (l * c)$ where:
 - α is the observed rotation in degrees.
 - l is the path length of the cell in decimeters (dm).
 - c is the concentration of the solution in g/mL.

Visualized Experimental Workflow

The following diagram illustrates the workflow for determining the specific optical rotation of **(R)-(+)-1-Phenyl-1-propanol**.

Workflow for Determining Specific Optical Rotation

[Click to download full resolution via product page](#)

Caption: Workflow for determining specific optical rotation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of (R)-(+)-1-Phenyl-1-propanol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b144640#r-1-phenyl-1-propanol-physical-properties\]](https://www.benchchem.com/product/b144640#r-1-phenyl-1-propanol-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com